Fentonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Fentonium can be synthesized through a series of chemical reactions involving the following steps:
Formation of the Intermediate: The synthesis begins with the reaction of a phenylketone with an alkyl halide under basic conditions to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization in the presence of a strong base to form the desired alkyl-phenylketone structure.
Quaternization: The final step involves the quaternization of the nitrogen atom to form the quaternary ammonium compound, this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions: Fentonium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can produce various substituted derivatives .
Scientific Research Applications
Fentonium has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its effects on cellular processes and as a tool for studying receptor interactions.
Medicine: Explored for its potential therapeutic applications, particularly in treating gastrointestinal disorders and as an antispasmodic agent.
Industry: Utilized in the development of pharmaceuticals and as a chemical intermediate in various industrial processes
Mechanism of Action
Fentonium exerts its effects by blocking muscarinic receptors and allosterically blocking α12βγε nicotinic receptors. This leads to an increase in the spontaneous release of acetylcholine at the motor endplate without depolarizing the muscle or inhibiting cholinesterase activity. This compound also acts as a potassium channel opener, which contributes to its antispasmodic and anti-ulcerogenic properties .
Comparison with Similar Compounds
Atropine: Like Fentonium, atropine is an anticholinergic agent but differs in its molecular structure and specific receptor interactions.
Hyoscyamine: this compound is a quaternary analog of hyoscyamine, sharing similar pharmacological properties but with differences in receptor binding and activity.
Scopolamine: Another anticholinergic compound with similar therapeutic uses but distinct in its chemical structure and mechanism of action.
Uniqueness of this compound: this compound’s uniqueness lies in its specific receptor interactions and its ability to increase acetylcholine release without depolarizing the muscle. This makes it particularly effective as an antispasmodic and anti-ulcerogenic agent .
Biological Activity
Fentonium, a quaternary ammonium compound, is primarily recognized for its neuromuscular blocking properties. This article delves into its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is a derivative of hyoscyamine and is characterized by its quaternary ammonium structure. Its chemical formula can be represented as follows:
- Chemical Structure :
This structure contributes to its lipophilicity and ability to cross biological membranes effectively.
This compound acts primarily as a competitive antagonist at the neuromuscular junction by blocking nicotinic acetylcholine receptors (nAChRs). This blockade results in muscle relaxation, making it useful in surgical settings. The following table summarizes the key aspects of its mechanism:
Mechanism Aspect | Description |
---|---|
Target Receptor | Nicotinic acetylcholine receptors (nAChRs) |
Effect | Competitive antagonism leading to muscle paralysis |
Onset of Action | Rapid onset (within minutes) |
Duration | Intermediate duration (30-60 minutes) |
Pharmacological Studies
Research has demonstrated that this compound enhances the spontaneous release of acetylcholine (ACh) at the neuromuscular junction. A study conducted on rat diaphragm muscles showed that this compound increased the frequency of miniature endplate potentials (m.e.p.ps) in a concentration-dependent manner, indicating a prejunctional effect on ACh release.
Case Study Findings
- In a study involving rat diaphragm preparations:
- Concentration Range : 10-50 µM
- Increase in m.e.p.p Frequency : From 1.20 ± 0.15 s⁻¹ to 2.68 ± 0.37 s⁻¹ after treatment with 20 µM this compound.
- Statistical Significance : P < 0.05 indicating a significant effect compared to control.
This suggests that this compound not only blocks nAChRs but may also modulate cholinergic signaling through other mechanisms.
Comparative Analysis with Other Neuromuscular Blockers
The following table compares this compound with other commonly used neuromuscular blockers:
Compound | Onset Time | Duration | Mechanism of Action |
---|---|---|---|
This compound | Rapid | Intermediate | nAChR antagonist |
Succinylcholine | Very Rapid | Short | nAChR agonist followed by desensitization |
Rocuronium | Rapid | Intermediate | nAChR antagonist |
Clinical Applications
This compound's primary use is in anesthesia to facilitate intubation and provide muscle relaxation during surgery. Its unique profile allows for rapid recovery from neuromuscular blockade, making it advantageous in outpatient procedures.
Safety and Side Effects
While this compound is generally well-tolerated, potential side effects include:
- Respiratory depression due to muscle paralysis.
- Cardiovascular effects such as hypotension.
- Allergic reactions in sensitive individuals.
Monitoring during administration is crucial to mitigate these risks.
Properties
CAS No. |
34786-74-8 |
---|---|
Molecular Formula |
C31H34NO4+ |
Molecular Weight |
484.6 g/mol |
IUPAC Name |
[(1S,5R)-8-methyl-8-[2-oxo-2-(4-phenylphenyl)ethyl]-8-azoniabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C31H34NO4/c1-32(20-30(34)25-14-12-23(13-15-25)22-8-4-2-5-9-22)26-16-17-27(32)19-28(18-26)36-31(35)29(21-33)24-10-6-3-7-11-24/h2-15,26-29,33H,16-21H2,1H3/q+1/t26-,27+,28?,29-,32?/m1/s1 |
InChI Key |
CSYZZFNWCDOVIM-LZDKEIQCSA-N |
SMILES |
C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)CC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Isomeric SMILES |
C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3)CC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Canonical SMILES |
C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)CC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
melting_point |
193-194 |
Key on ui other cas no. |
34786-74-8 |
Synonyms |
FA 402 fentonium ketoscilium N-(4'-phenylphenacyl)hyoscyamine phenthonium phentonium ulcesium Z 326 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.